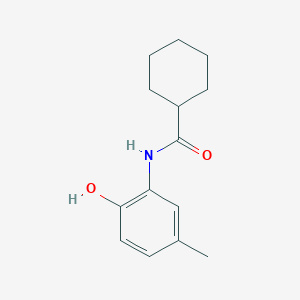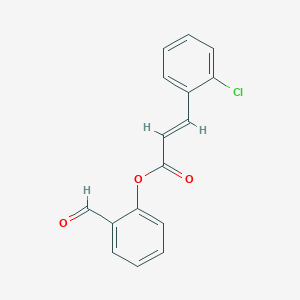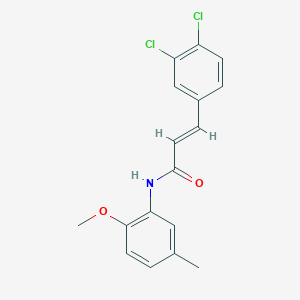
N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide, commonly known as DCFB, is a chemical compound that has been widely used in scientific research applications. This compound is known for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
DCF is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. DCFB has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
DCF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. DCFB has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, DCFB has some limitations for use in lab experiments. It is highly reactive and can be difficult to handle. It is also toxic and can be harmful if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of DCF. One potential direction is the development of new derivatives of DCF that have improved therapeutic properties. Another direction is the study of DCF's potential in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the development of new methods for the synthesis of DCF could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, DCFB is a chemical compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is well understood, and it has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant effects. While there are some limitations to its use in lab experiments, there are also several future directions for its study that could lead to the development of new and improved therapeutic agents.
Synthesemethoden
DCF is synthesized by the reaction between 2,4-dichlorophenylacetic acid and 4-fluorophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then treated with butanoyl chloride to obtain the final product, DCFB.
Wissenschaftliche Forschungsanwendungen
DCF is widely used in scientific research applications due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. DCFB has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO2/c17-11-3-6-14(13(18)9-11)20-16(22)8-7-15(21)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXWFFOHOMVJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)




![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)

![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)
